1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chloromethylphenyl group, a furan ring, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, as well as the use of advanced techniques such as catalytic protodeboronation and homologation .
Chemical Reactions Analysis
1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
1-(3-CHLORO-4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOL-4-YL METHANOL: This compound shares a similar pyrazole core but differs in its substituents, leading to different chemical and biological properties.
3-CHLORO-4-METHYLPHENYLBORONIC ACID: While this compound contains the chloromethylphenyl group, it lacks the pyrazolopyrimidine core, resulting in distinct reactivity and applications.
The uniqueness of 1-(3-CHLORO-4-METHYLPHENYL)-N-[(FURAN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C17H14ClN5O |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(furan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H14ClN5O/c1-11-4-5-12(7-15(11)18)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h2-7,9-10H,8H2,1H3,(H,19,20,21) |
InChI Key |
QLFZZOYFIMNQMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
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